
Cyclopropyl4-thiomethylphenylketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl4-thiomethylphenylketone is an organic compound characterized by a cyclopropyl group attached to a phenyl ring substituted with a thiomethyl group and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions: Cyclopropyl4-thiomethylphenylketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-thiomethylphenylcyclopropane with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing overall efficiency.
化学反应分析
Types of Reactions: Cyclopropyl4-thiomethylphenylketone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Cyclopropyl4-thiomethylphenylketone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism by which Cyclopropyl4-thiomethylphenylketone exerts its effects depends on its interaction with molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting binding affinity and reactivity. The thiomethyl group can participate in redox reactions, influencing the compound’s biological activity. The ketone functional group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their function.
相似化合物的比较
Cyclopropyl4-thiomethylphenylketone can be compared with other similar compounds such as:
Cyclopropyl4-methoxyphenylketone: Similar structure but with a methoxy group instead of a thiomethyl group, leading to different reactivity and applications.
Cyclopropyl4-chlorophenylketone:
Cyclopropyl4-nitrophenylketone: The nitro group significantly changes the compound’s electronic properties and reactivity.
Each of these compounds has unique features that make them suitable for specific applications, highlighting the versatility and importance of structural modifications in chemical research.
属性
分子式 |
C11H10OS |
|---|---|
分子量 |
190.26 g/mol |
IUPAC 名称 |
4-(cyclopropanecarbonyl)thiobenzaldehyde |
InChI |
InChI=1S/C11H10OS/c12-11(10-5-6-10)9-3-1-8(7-13)2-4-9/h1-4,7,10H,5-6H2 |
InChI 键 |
YUMUGOZVWNXYMV-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)C2=CC=C(C=C2)C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



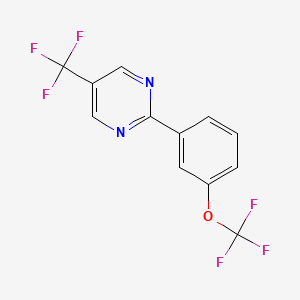
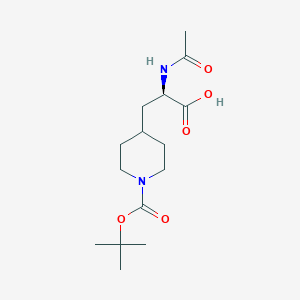

![2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone](/img/structure/B13089075.png)
![4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine](/img/structure/B13089082.png)
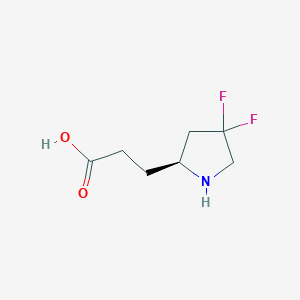
![Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13089094.png)
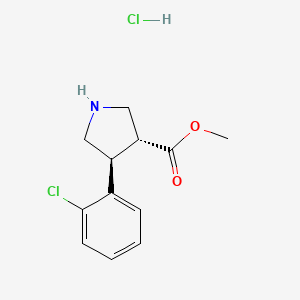
![tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-7-yl)carbamate](/img/structure/B13089101.png)
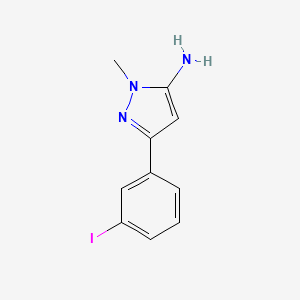

![6-Bromo-9-oxa-1,3-diazatricyclo[6.5.1.0,1]tetradeca-2,4(14),5,7-tetraene](/img/structure/B13089109.png)
![4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B13089110.png)
